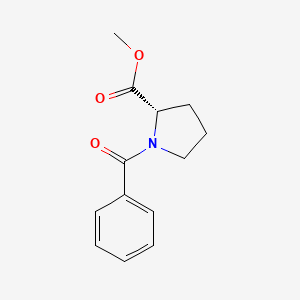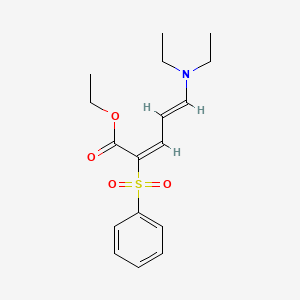![molecular formula C7H4ClIN2 B8027459 5-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8027459.png)
5-Chloro-3-iodoimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of chlorine and iodine substituents at the 5 and 3 positions, respectively, on the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its significant biological and pharmacological properties, making it a valuable structure in medicinal chemistry and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodoimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by halogenation to introduce the chlorine and iodine substituents . The reaction conditions often include the use of solvents such as toluene or ethyl acetate and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting the cyclization and halogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
5-Chloro-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the core structure.
Cyclization Reactions: Further cyclization can occur, leading to more complex fused ring systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound .
科学的研究の応用
5-Chloro-3-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing new pharmaceuticals, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound is used in studying biological pathways and mechanisms, particularly those involving kinase inhibition and receptor modulation.
Material Science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic structures and natural product analogs.
作用機序
The mechanism of action of 5-Chloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine substituent instead of iodine.
5-Chloroimidazo[1,2-a]pyridine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
Imidazo[1,2-a]pyridine: The parent compound without any halogen substituents.
Uniqueness
5-Chloro-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity and biological activity. The combination of these halogens allows for selective functionalization and interaction with specific molecular targets, making it a valuable compound in drug discovery and material science .
特性
IUPAC Name |
5-chloro-3-iodoimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMKNJRUHQMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
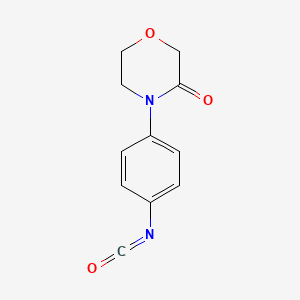
![3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester](/img/structure/B8027383.png)

![3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine](/img/structure/B8027388.png)
![3-[3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]propanoic acid](/img/structure/B8027394.png)
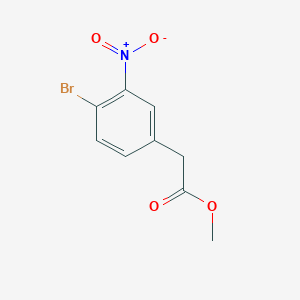
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B8027409.png)
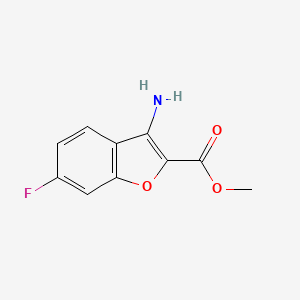
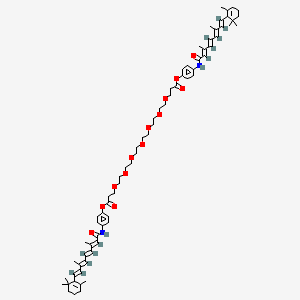
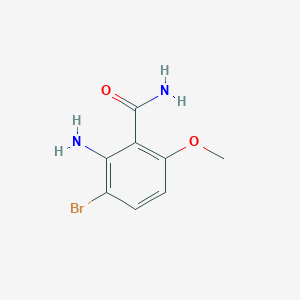
![(1R,4S)-3-(4-methylpiperazin-4-ium-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027446.png)
